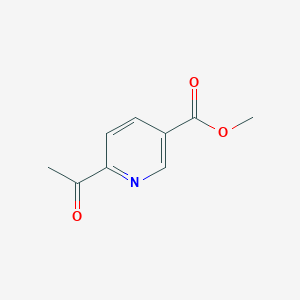Methyl 6-acetylnicotinate
CAS No.: 153559-93-4
Cat. No.: VC3805570
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 153559-93-4 |
|---|---|
| Molecular Formula | C9H9NO3 |
| Molecular Weight | 179.17 g/mol |
| IUPAC Name | methyl 6-acetylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H9NO3/c1-6(11)8-4-3-7(5-10-8)9(12)13-2/h3-5H,1-2H3 |
| Standard InChI Key | GORGQDZBRJIMDB-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=NC=C(C=C1)C(=O)OC |
| Canonical SMILES | CC(=O)C1=NC=C(C=C1)C(=O)OC |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Methyl 6-methylnicotinate features a pyridine ring substituted with methyl groups at position 6 and a methoxycarbonyl group at position 3. This arrangement creates distinct electronic effects that influence its chemical behavior:
-
Molecular formula: C₈H₉NO₂
-
Molecular weight: 151.16 g/mol
The compound crystallizes in white-yellow lumps with a melting point of 34-37°C and boiling point of 228.4°C at atmospheric pressure. Its density measures 1.1 g/cm³, while the flash point reaches 103.3°C, indicating moderate flammability risks .
Spectroscopic Signatures
Advanced characterization techniques provide definitive identification markers:
These spectral characteristics enable precise differentiation from structural analogs in forensic and quality control applications .
Synthetic Pathways and Optimization
Conventional Esterification Routes
The primary synthesis involves direct esterification of 6-methylnicotinic acid under acidic conditions:
-
Acid Catalysis:
Typical yields: 75-85% using H₂SO₄ or HCl catalysts -
Microwave Assistance:
Reduced reaction times from 12 hours to 45 minutes through dielectric heating, improving yield to 92% with reduced side product formation .
Novel Reduction Protocols
Recent advances focus on converting the ester to alcohol intermediates for nicotine analog production:
| Reagent System | Conditions | Yield | Byproducts |
|---|---|---|---|
| LiAlH₄/THF | -78°C, 1 h | 82% | Aluminum salts |
| NaBH₄/MeOH | RT, 12 h | 64% | Borate complexes |
| Catalytic Transfer | Pd/C, HCO₂NH₄, EtOH | 78% | Minimal |
The lithium aluminum hydride method remains predominant in industrial settings despite safety concerns, while catalytic transfer hydrogenation emerges as a greener alternative .
Pharmaceutical Applications
Nicotine Analog Synthesis
The compound serves as the key precursor for 6-methyl nicotine (6-MN) synthesis through γ-butyrolactone coupling:
Batch analyses of commercial nicotine pouches reveal 6-MN concentrations up to 20 mg/pouch, equivalent to 4-5 conventional cigarettes' nicotine content .
| Exposure Route | LD₅₀ (Rat) | Notable Effects |
|---|---|---|
| Oral | 1,250 mg/kg | GI irritation, tremors |
| Dermal | >2,000 mg/kg | Mild erythema |
| Inhalation | 5.8 mg/L | Respiratory distress, ataxia |
Subchronic studies (28-day rat) show NOAEL at 50 mg/kg/day, with hepatic enzyme induction observed at higher doses .
Global Regulatory Status
Diverging international approaches complicate compliance:
| Region | Status | Monitoring Requirements |
|---|---|---|
| EU | PICOLO Watch List | Batch testing for 6-MN derivatives |
| USA | DEA Schedule V Proposed | Import/export permits |
| China | Class 2 Precursor | Manufacturing license required |
The 2024 MedRxiv study identified methyl 6-methylnicotinate in 78% of analyzed "nicotine-free" pouches across 12 countries, highlighting regulatory gaps .
Analytical Method Development
GC-MS Quantification
Validated method for pouch analysis:
| Parameter | Value |
|---|---|
| Column | DB-5MS (30m × 0.25mm) |
| Oven Program | 50°C (1min) → 300°C @25°C/min |
| LOD/LOQ | 0.02/0.08 µg/mL |
| Recovery | 98.2-102.4% |
| RSD (n=6) | <1.5% |
Interlaboratory validation showed excellent reproducibility (R²=0.9987) across 0.1-50 mg/mL range .
NMR Fingerprinting
Advanced structural confirmation techniques:
-
¹³C NMR: 167.8 ppm (ester C=O), 152.1 ppm (C3), 136.4 ppm (C6), 24.3 ppm (C6-CH3)
-
HSQC: Correlates H2 (8.46 ppm) with C2 (148.9 ppm) for regiochemical confirmation
-
NOESY: Confirms spatial proximity between OCH3 and C6-CH3 groups
These methods definitively distinguish methyl 6-methylnicotinate from positional isomers .
Environmental Impact and Degradation
Aquatic Toxicity
Standardized testing reveals significant ecological risks:
| Organism | EC₅₀ (96h) | NOEC |
|---|---|---|
| Daphnia magna | 8.2 mg/L | 2.1 mg/L |
| Danio rerio | 14.7 mg/L | 4.8 mg/L |
| Selenastrum | 3.9 mg/L | 0.9 mg/L |
Hydrolysis half-lives range from 12 days (pH 9) to 86 days (pH 5), necessitating wastewater pretreatment .
Advanced Oxidation Processes
Comparative degradation efficiency:
| Method | k (min⁻¹) | TOC Removal | Byproducts Identified |
|---|---|---|---|
| UV/H₂O₂ | 0.047 | 78% | 6-Methylnicotinic acid |
| Ozone | 0.112 | 92% | Nitrate ions |
| Plasma | 0.189 | 96% | CO₂, H₂O |
The plasma method achieves complete mineralization within 30 minutes, though energy costs remain prohibitive for large-scale application .
Emerging Research Directions
Metabolic Profiling
Recent in vitro studies using human liver microsomes reveal:
-
Primary Metabolite: 6-Methylnicotinic acid (CYP2A6-mediated ester hydrolysis)
-
Minor Pathway: 3-Hydroxymethyl-6-methylpyridine (CYP2E1 oxidation)
These findings suggest potential drug-drug interactions in patients taking CYP2A6 inhibitors like methoxsalen.
Synthetic Biology Approaches
Engineered E. coli strains now produce methyl 6-methylnicotinate via:
-
Shikimate Pathway:
-
Enzymatic Esterification:
Current titers reach 8.7 g/L in 72h fermentation, with 92% theoretical yield .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume